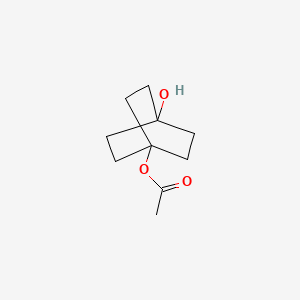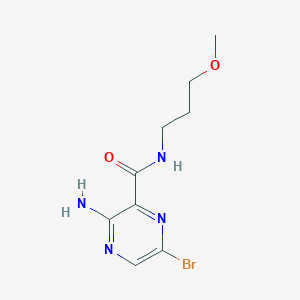
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide is a chemical compound that belongs to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide typically involves the following steps:
Bromination: The starting material, pyrazine, is brominated using bromine or a brominating agent to introduce a bromine atom at the 6-position.
Amination: The brominated pyrazine is then subjected to an amination reaction to introduce an amino group at the 3-position. This can be achieved using ammonia or an amine source under suitable conditions.
Carboxylation: The resulting 3-amino-6-bromopyrazine is then carboxylated to introduce a carboxamide group at the 2-position. This step typically involves the use of a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Alkylation: Finally, the carboxamide is alkylated with 3-methoxypropylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazine.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate, sodium azide, or alkyl halides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogen-substituted pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes, receptors, and nucleic acids.
Material Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting metabolic pathways.
Receptor Modulation: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide
- 3-amino-6-bromo-N-(2-methoxypropyl)pyrazine-2-carboxamide
- 3-amino-6-bromo-N-(3-methoxyethyl)pyrazine-2-carboxamide
Uniqueness
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxypropyl group can enhance its solubility and bioavailability compared to similar compounds with different alkyl groups.
Propiedades
Número CAS |
714218-68-5 |
|---|---|
Fórmula molecular |
C9H13BrN4O2 |
Peso molecular |
289.13 g/mol |
Nombre IUPAC |
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H13BrN4O2/c1-16-4-2-3-12-9(15)7-8(11)13-5-6(10)14-7/h5H,2-4H2,1H3,(H2,11,13)(H,12,15) |
Clave InChI |
YCUXRVNBQLLWIV-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC(=O)C1=NC(=CN=C1N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)
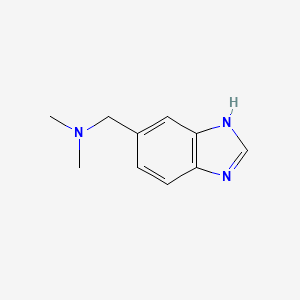
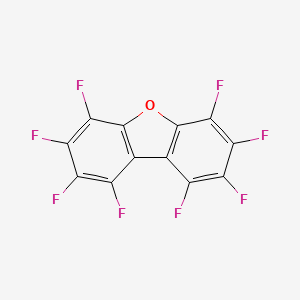
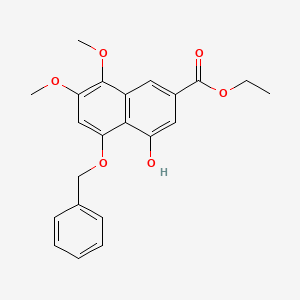
![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
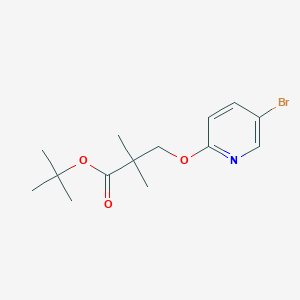
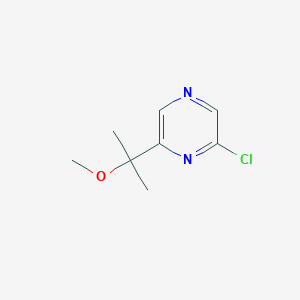
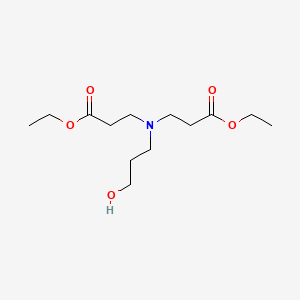
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
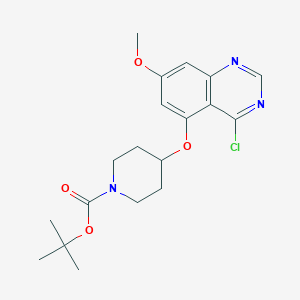
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)

